2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro-
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Overview
Description
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- is a heterocyclic aromatic compound that belongs to the pyrazine family This compound is characterized by the presence of two amino groups at positions 2 and 6, a chlorine atom at position 3, and a nitro group at position 5 The dimethyl substitution on the nitrogen atoms further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- typically involves multi-step reactions. One common method includes the nitration of 2,6-diaminopyrazine, followed by chlorination and subsequent dimethylation of the amino groups. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the chlorine or nitro groups. These derivatives often exhibit unique chemical and physical properties, making them valuable for specific applications.
Scientific Research Applications
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Research: It serves as a tool for studying enzyme interactions and metabolic pathways in various organisms.
Mechanism of Action
The mechanism of action of 2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with cellular processes by disrupting metabolic pathways or signaling cascades. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrazine: Lacks the chlorine and nitro groups, making it less reactive in certain chemical reactions.
3-Chloro-2,6-diaminopyrazine: Similar structure but without the nitro group, affecting its chemical properties and reactivity.
5-Nitro-2,6-diaminopyrazine: Lacks the chlorine and dimethyl groups, resulting in different reactivity and applications.
Uniqueness
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chlorine and nitro groups, along with the dimethylated amino groups, allows for a wide range of chemical modifications and applications. This compound’s versatility makes it valuable for various scientific and industrial purposes.
Properties
CAS No. |
86845-61-6 |
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Molecular Formula |
C6H8ClN5O2 |
Molecular Weight |
217.61 g/mol |
IUPAC Name |
3-chloro-2-N,2-N-dimethyl-5-nitropyrazine-2,6-diamine |
InChI |
InChI=1S/C6H8ClN5O2/c1-11(2)5-3(7)9-6(12(13)14)4(8)10-5/h1-2H3,(H2,8,10) |
InChI Key |
QVJZOAKAZCOFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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